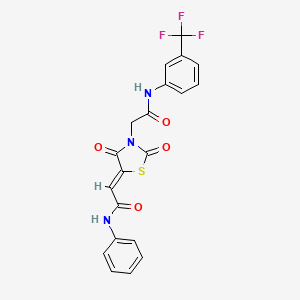
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H14F3N3O4S and its molecular weight is 449.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, with the CAS number 880797-47-7, is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H14F3N3O4S, with a molecular weight of 449.4 g/mol. The presence of the trifluoromethyl group and various functional moieties contribute to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 880797-47-7 |
| Molecular Formula | C20H14F3N3O4S |
| Molecular Weight | 449.4 g/mol |
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing electron-withdrawing groups, like trifluoromethyl, often demonstrate enhanced activity against various pathogens. In vitro assays have revealed that thiazolidinone derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound's structure allows for interactions with cellular targets involved in cancer progression. For instance, SAR (Structure-Activity Relationship) studies indicate that modifications in the phenyl ring can significantly influence cytotoxicity against cancer cell lines . In particular, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer models.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazolidinones are known to interact with specific proteins involved in cell signaling pathways and apoptosis. For example, certain derivatives have been shown to inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets .
Case Studies
- Antimicrobial Assay : A study conducted on a series of thiazolidinone derivatives demonstrated that those with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts. The compound this compound was included in the screening and showed significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Testing : In vitro testing on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established anticancer agents such as doxorubicin. The structural modifications were correlated with enhanced cytotoxic effects, particularly through interactions with apoptotic pathways .
属性
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-5-4-8-14(9-12)25-17(28)11-26-18(29)15(31-19(26)30)10-16(27)24-13-6-2-1-3-7-13/h1-10H,11H2,(H,24,27)(H,25,28)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOXGIUVNDYOO-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














